molecular formula C11H14ClNO B178338 4-Chlorophenyl-4-hydroxypiperidine CAS No. 119836-12-3

4-Chlorophenyl-4-hydroxypiperidine

Cat. No. B178338
CAS RN: 119836-12-3
M. Wt: 211.69 g/mol
InChI Key: ZUBDFEMHDHJGCX-UHFFFAOYSA-N
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Description

4-Chlorophenyl-4-hydroxypiperidine is a compound that has been studied for its potential pharmacological activities . It is also known as Haloperidol metabolite I . The compound has a molecular weight of 211.69 .


Synthesis Analysis

A series of this compound derivatives were synthesized and tested as potential analgesic compounds . The derivatives were synthesized by reacting 1 mol of the compound with the corresponding substituted phenacyl halide in ethanol under reflux .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of derivatives, which were tested for their analgesic and hypotensive activities . The derivatives were found to exhibit significant analgesic activity .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 137-140 °C (lit.) . Its empirical formula is C11H14ClNO and it has a molecular weight of 211.69 .

Scientific Research Applications

Synthesis and Pharmacological Activity

A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested for their potential as analgesic compounds. These derivatives demonstrated significant analgesic activity in male Wistar rats and also showed a reduction in blood pressure in normotensive rats (Saify et al., 2005).

Crystal Structure Analysis

The crystal structure of the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed. This study revealed detailed information about the angles and orientations of the molecular structure (Revathi et al., 2015).

Metabolite Analysis

4-Chlorophenyl-4-hydroxypiperidine (CPHP), as a metabolite of haloperidol, was studied through a developed electron-capture gas chromatographic procedure. This research provided insights into the quantification and structural confirmation of this metabolite in biological samples (Fang et al., 1996).

Synthesis from Hydroxypiperidines

Research into the synthesis of various hydroxypiperidines, including those related to this compound, provided valuable information on the chemical pathways and potential applications in pharmaceuticals (Lam et al., 2005).

Impurity Determination in Pharmaceuticals

This compound was also studied as an impurity in pharmaceuticals, particularly in haloperidol. A chromatographic and densitometric method was developed for its identification and quantification, contributing to the quality control in pharmaceutical manufacturing (Krzek & Maślanka, 2000).

Protecting Group in Organic Synthesis

4-Chlorophenyl ether, closely related to this compound, has been used as a protecting group for the hydroxy function in organic synthesis. This highlights its utility in complex chemical synthesis processes (Otsuka et al., 2018).

Mechanism of Action

While the specific mechanism of action for 4-Chlorophenyl-4-hydroxypiperidine is not mentioned, it is known that it is a metabolite of Haloperidol . Haloperidol exerts its antipsychotic effect through strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain .

properties

IUPAC Name

1-(4-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBDFEMHDHJGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (2.6 g, 10.25 mmol), concentrated hydrochloric acid (12 ml), water (10 ml), and ethanol (50 ml) was heated under reflux for 5 hours. The reaction mixture was allowed to return to room temperature and concentrated under reduced pressure. To the residue 10% sodium hydroxide aqueous solution was added, and the mixture was extracted with methylene chloride. The extract was washed with water and brine, and dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was dissolved in methanol (50 ml), to which sodium borohydride (388 mg, 10.25 mmol) was added while cooling in an ice-bath, and the mixture was stirred for 30 minutes. To the reaction mixture, 10% hydrochloric acid was added, and the mixture was concentrated under reduced pressure. Saturated sodium bicarbonate aqueous solution was added to the residue, and the mixture was extracted with methylene chloride. The extract was washed with water and brine, and was dried over magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1) to afford 1-(4-chlorophenyl)piperidin-4-ol (1.73 g, yield 80%) as a pale yellow crystalline powder.
Name
8-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
388 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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